3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
説明
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its molecular formula is inferred as C9H15ClN3O (based on analogs in ), with a molecular weight of approximately 203.67 g/mol ().
特性
IUPAC Name |
3-methyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-9(13-12-7)5-8-3-2-4-10-6-8;/h8,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSPFWCZNJHNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride (CAS No. 1487031-66-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial activity, mechanisms of action, and relevant case studies.
The molecular formula of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is , with a molecular weight of approximately 181.23 g/mol. The compound contains a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride.
In Vitro Studies
A study evaluated the compound's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Not specified |
| Escherichia coli | 0.25 - 0.50 | Not specified |
| Candida albicans | 0.50 - 1.00 | Not specified |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
The mechanism by which 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride exerts its antimicrobial effects involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were found to be:
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 31.64 |
| Dihydrofolate Reductase | 2.67 |
These findings suggest that the compound may function synergistically with other antibiotics to enhance their efficacy .
Case Studies
In recent research, derivatives of piperidine were tested for their biological activity in various models:
- Synergistic Effects : A study demonstrated that combining 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine with ciprofloxacin resulted in reduced MICs for both compounds against Staphylococcus aureus, indicating a potential for combination therapy in treating resistant infections .
- Biofilm Inhibition : The compound was also evaluated for its ability to inhibit biofilm formation in bacterial cultures. Results showed a significant reduction in biofilm biomass compared to untreated controls, suggesting its potential use in preventing chronic infections associated with biofilms .
Safety and Toxicity
Toxicological assessments revealed that the compound exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxicity with IC50 values greater than 60 µM. These results indicate a favorable safety profile for further development .
類似化合物との比較
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituent variations, molecular properties, and biological activities:
Key Structural and Functional Differences:
Substituent Effects on Binding Affinity: The target compound and its carbamoyl-benzoic acid analog (C13H12N4O4) exhibit comparable binding energies (-7.24 kcal/mol) at the RPS3 protein center, forming hydrogen bonds with residues Arg54, Arg94, and Gln101 . In contrast, baicalein (a flavonoid) shows stronger binding (-7.54 kcal/mol) due to π-π stacking and additional hydrogen bonds .
Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to non-ionized analogs. For example, 3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine hydrochloride (C9H16ClN3O3S) has a higher molecular weight (281.76 g/mol) due to the sulfonyl group, which may reduce membrane permeability .
Stereochemical Considerations :
- While the target compound lacks defined stereocenters (), analogs like rac-4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine () highlight the role of stereochemistry in biological activity.
Research Findings:
- Molecular Docking : The target compound’s analog, 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid, binds to the RPS3 protein via hydrogen bonds with Arg54 and Gln101, critical for ribosomal function .
- Synthetic Accessibility : Derivatives like 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (C8H13ClN3O) are cataloged as building blocks for drug discovery, emphasizing their utility in medicinal chemistry ().
Q & A
Q. What are the standard synthetic routes for preparing 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride?
Methodological Answer: The synthesis typically involves coupling a piperidine scaffold with a 1,2,4-oxadiazole moiety. A representative procedure (adapted from similar piperidine-oxadiazole derivatives) includes:
Activation : Reacting a chloroform solution of the precursor (e.g., substituted piperidine) with oxalyl chloride to form an intermediate acyl chloride .
Coupling : Introducing the 3-methyl-1,2,4-oxadiazole group via nucleophilic substitution or cyclization. For example, reacting with hydroxylamine derivatives under reflux conditions to form the oxadiazole ring .
Purification : Column chromatography (silica gel, chloroform:methanol gradients) or recrystallization (hexane:acetone) to isolate the hydrochloride salt .
Key Validation : Confirm purity via TLC (Rf ~0.3–0.4 in chloroform:methanol 10:1) and characterize using NMR/IR .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopy :
- Mass Spectrometry : LC-MS or HRMS to verify molecular weight (e.g., [M-H]⁻ at 562.3890) .
- Melting Point : Consistency across batches (e.g., 178–181°C for similar derivatives) ensures purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches?
Methodological Answer: Discrepancies may arise from:
- Impurities : Check for unreacted starting materials (e.g., residual oxalyl chloride via ¹³C-NMR at δ 200–210 ppm) .
- Solvent Effects : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to avoid peak shifts .
- Tautomerism : Oxadiazole derivatives may exhibit keto-enol tautomerism, altering δ values. Compare with computed spectra (DFT) .
- Batch Comparison : Cross-validate with LC-MS to rule out isomeric byproducts .
Q. What strategies optimize reaction yields for piperidine-oxadiazole conjugates?
Methodological Answer: Yield optimization involves:
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Maintain reflux conditions (40–60°C) to prevent oxadiazole ring degradation .
- Stoichiometry : Excess nitrogen heterocycle (1.5 eq.) ensures complete coupling .
- Workup : Acidic washes (5% HCl) remove unreacted amines, improving purity .
Data-Driven Example : Adjusting reaction time from 1 hr to 2 hr increased yield from 68% to 72% in analogous syntheses .
Q. How do structural modifications (e.g., methyl groups) affect bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) studies require:
- Targeted Modifications : Replace the 3-methyl group on the oxadiazole with halogens or bulkier substituents to assess steric/electronic effects .
- In Vitro Assays : Test against enzymes (e.g., cholinesterase) or receptors (e.g., GPCRs) using competitive binding assays .
- Computational Modeling : Dock modified structures into binding pockets (e.g., using AutoDock Vina) to predict affinity changes .
Case Study : Methyl groups enhance metabolic stability but reduce solubility—balance via logP optimization (e.g., adding polar piperazine rings) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer: Challenges include:
- Matrix Interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma .
- Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, m/z 562.6→ fragments) for sensitivity .
- Stability : Monitor degradation under physiological pH (e.g., t1/2 < 24 hr at pH 7.4) using accelerated stability studies .
Q. How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
